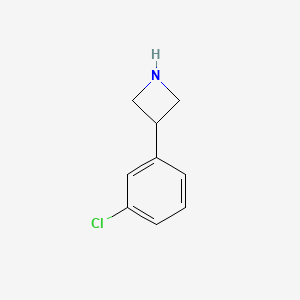

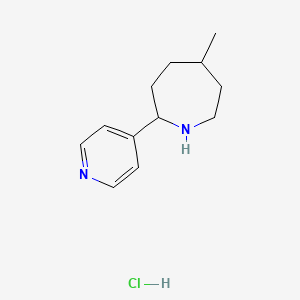

3-(3-Chlorophenyl)azetidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(3-Chlorophenyl)azetidine” is a chemical compound with the molecular formula C9H10ClN . It is a derivative of azetidine, a four-membered heterocyclic compound with one nitrogen atom and three carbon atoms .

Synthesis Analysis

Azetidines, including “3-(3-Chlorophenyl)azetidine”, can be synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Other synthetic strategies include cyclization, cycloaddition, and transformation of other heterocyclic reactions .

Molecular Structure Analysis

The molecular weight of “3-(3-Chlorophenyl)azetidine” is 167.64 . As a derivative of azetidine, it shares the four-membered ring structure characteristic of azetidines .

Wissenschaftliche Forschungsanwendungen

Cholesterol Inhibition : A study by Salman and Magtoof (2019) discusses the synthesis and characterization of a compound similar to 3-(3-Chlorophenyl)azetidine, which demonstrated potential as a blood cholesterol inhibitor in laboratory animals (Salman & Magtoof, 2019).

Antioxidant Activity : Research by Nagavolu et al. (2017) explored the synthesis of Schiff bases and azetidines derived from phenyl urea derivatives, revealing moderate to significant antioxidant effects compared to ascorbic acid (Nagavolu et al., 2017).

Synthetic Chemistry : Mehra et al. (2017) highlighted the importance of azetidines in synthetic chemistry, noting their utility in catalytic processes and as heterocyclic synthons (Mehra et al., 2017).

Neuroleptic Activity : A 1986 study by Assandri et al. explored the metabolism of a neuroleptic agent related to azetidines and identified active metabolites with neuroleptic properties (Assandri et al., 1986).

Ion Transport in Plants : Research by Pitman et al. (1977) investigated the effect of Azetidine 2-carboxylic Acid, an analog of proline, on ion uptake and release in barley roots, highlighting its impact on protein synthesis and ion transport (Pitman et al., 1977).

Polymerization : A study by Schacht and Goethals (1974) examined the cationic polymerization of azetidine, revealing insights into the structure and chemical behavior of polymers derived from this compound (Schacht & Goethals, 1974).

Synthesis of Functionalized Azetidines : Ye et al. (2011) discussed the synthesis of azetidin-3-ones, a structural isomer of azetidin-2-ones, highlighting their potential as substrates for the synthesis of functionalized azetidines (Ye, He, & Zhang, 2011).

Energetic Building Block : A 2018 paper by Kohler et al. described the synthesis of 3-(Bromoethynyl)azetidine, a highly energetic building block, emphasizing its potential applications in the production of APIs (Kohler et al., 2018).

Antimicrobial and Antitubercular Activities : Ilango and Arunkumar (2011) synthesized and evaluated novel trihydroxy benzamido azetidin-2-one derivatives, finding them effective as antimicrobial and antitubercular agents (Ilango & Arunkumar, 2011).

Pharmacological Interests : Parmar et al. (2021) reviewed the synthesis and biological significance of azetidines, highlighting their diverse range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties (Parmar et al., 2021).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(3-chlorophenyl)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8,11H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHRLOXZZSLYRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70741751 |

Source

|

| Record name | 3-(3-Chlorophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70741751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chlorophenyl)azetidine | |

CAS RN |

1203798-86-0 |

Source

|

| Record name | 3-(3-Chlorophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70741751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584608.png)

![2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584611.png)

![N-Acetyl-5'-o-(4,4-dimethoxytrityl)-2'-o-[(tert-butyl)dimethylsilyl]-6'-o-methylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B584614.png)

![2-Nitrodipyrido[1,2-a:3',2'-d]imidazole](/img/structure/B584625.png)

![Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide)](/img/structure/B584630.png)